7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-2-11-5-12-4(6(8,9)10)13-14(3)5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIQKVYHBUSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. This intermediate is then subjected to cyclization with 2,4-dichloropyrimidine under reflux conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 and the trifluoromethyl group at position 2 participate in nucleophilic substitution reactions under controlled conditions.
Substitution at C7 (Chlorine)
The C7 chlorine is highly reactive due to electron withdrawal by the triazole and trifluoromethyl groups. Common reactions include:
These reactions proceed via an SNAr mechanism, with electron-withdrawing groups enhancing leaving-group displacement .
Substitution at C2 (Trifluoromethyl Group)
The trifluoromethyl group exhibits limited reactivity but can undergo substitution under forcing conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O (hydrolysis) | H₂SO₄, 120°C, 24 h | 2-Carboxy- triazolo[1,5-a]pyrimidine-7-chloride | 40% |
Oxidation
The trifluoromethyl group resists oxidation, but the triazole ring can undergo oxidative modification:
| Reagent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 70°C, 4 h | Triazole N-oxide derivatives | Partial conversion |
Reduction
Catalytic hydrogenation targets the triazole ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 12 h | Partially saturated triazoline | 55% |
Cross-Coupling Reactions
The chlorine atom enables palladium-catalyzed couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 7-Phenyl-2-(trifluoromethyl)- triazolo[1,5-a]pyrimidine | 63% |
Functionalization via Side-Chain Modification
The triazole nitrogen can be alkylated or acylated:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C, 6 h | N-Methylated derivative | 78% | |
| Acetyl chloride | Pyridine, 0°C, 2 h | N-Acetylated derivative | 82% |
Key Reactivity Trends
-
Positional Reactivity : C7 > C2 due to stronger electron withdrawal at C7 .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution .
-
Byproducts : Competing ring-opening reactions occur above 100°C.
This reactivity profile enables tailored modifications for pharmaceutical and agrochemical applications, particularly in antimalarial and anticancer drug development .
Scientific Research Applications
Structural Characteristics
The molecular formula of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 236.58 g/mol. Its structure includes a chloro and trifluoromethyl group that contribute to its biological activity and solubility properties.
Neurodegenerative Diseases
Recent studies have highlighted the potential of triazolopyrimidines, including this compound, as candidates for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can stabilize microtubules and reduce tau pathology in neuronal models. Specifically, a selected prototype demonstrated significant improvements in microtubule density and reductions in axonal dystrophy and neuron loss in mouse models of tauopathy .
Cancer Therapy
In cancer research, triazolopyrimidines have been investigated for their ability to inhibit various kinases involved in tumor growth. For instance, derivatives of this compound have shown promising results as selective inhibitors of c-Met kinases, which are implicated in several cancer types. One such derivative was advanced to preclinical development for the treatment of metastatic non-small cell lung cancer and renal cell carcinoma . The structure-activity relationship studies conducted on these compounds reveal modifications at specific positions can enhance their potency and selectivity.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is critical for optimizing the efficacy of this compound derivatives. Research has demonstrated that alterations at the C6 and C7 positions can significantly impact the compound's pharmacokinetic properties and biological activity . For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkoxide side-chain | Enhanced microtubule stabilization |
| Replacement with fluorine atom | Improved pharmacokinetic profile |
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to a significant decrease in amyloid-beta plaque deposition and improved cognitive function compared to control groups .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor activity of triazolopyrimidine derivatives against various cancer cell lines. The study found that specific modifications at the C5 position enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In anti-cancer applications, it has been shown to inhibit the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . In anti-malarial applications, it targets the dihydroorotate dehydrogenase enzyme in Plasmodium falciparum, disrupting the parasite’s pyrimidine biosynthesis and leading to its death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Trifluoromethyl Group : The -CF₃ group at position 2 significantly improves antimalarial activity by forming hydrogen bonds with PfDHODH (IC₅₀: 0.023–20 µM) . In contrast, methyl or cyclobutyl substituents at this position reduce potency but enhance synthetic accessibility (yields: 85–90%) .
- Chlorine vs. Phenyl Groups : The 7-chloro derivative exhibits higher enzymatic inhibition than 5-phenyl analogues due to better electron-withdrawing effects .
Key Findings:
Physicochemical Properties
Key Trends:
Biological Activity
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro group at the 7-position and a trifluoromethyl group at the 2-position. Research has indicated that it primarily interacts with cyclin-dependent kinase 2 (CDK2), leading to various cellular effects, particularly in cancer research.
Target Enzyme : The primary target of this compound is CDK2, which plays a crucial role in cell cycle regulation.
Mode of Action : The compound inhibits the activity of CDK2, resulting in significant effects on cellular processes. Specifically, it induces apoptosis and G2/M phase arrest in cancer cells. This action is mediated through the modulation of various signaling pathways, including the ERK signaling pathway, which is essential for cell proliferation and survival.
The biochemical properties of this compound have been extensively studied:
- Cell Growth Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. This inhibition is dose-dependent and correlates with its ability to induce apoptosis.
- Protein Interactions : The compound influences the expression and activity of several cell cycle-related proteins and apoptosis regulators. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that can enhance its therapeutic potential. Studies indicate that its metabolic pathways may involve phase I and phase II metabolism, leading to various metabolites that retain biological activity.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study reported that treatment with this compound resulted in significant tumor regression in xenograft models of human cancer. The mechanism was attributed to CDK2 inhibition leading to cell cycle arrest and apoptosis in tumor cells.
- Synergistic Effects : Research indicated that this compound could enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This synergism was particularly noted in studies involving breast and lung cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain pathogens, although further studies are needed to elucidate these effects fully.
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
Q & A
Q. What are the common synthetic routes for 7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions affect yield and purity?
- Methodological Answer : Two primary methods are reported:
-
Solvent-free fusion : Aminotriazole, ethyl 3-oxohexanoate, and aldehydes are fused in DMF at 10–12 minutes, followed by methanol addition and crystallization (yield: ~36–86%, purity confirmed via NMR and elemental analysis) .
-
Phosphorus oxychloride (POCl₃) activation : Reacting precursor compounds with POCl₃ and triethylamine in dioxane at 105°C for 3 hours achieves chlorination (yield: ~65%, confirmed by LC-MS and melting point analysis) .
-
Key Considerations : Solvent choice (DMF vs. dioxane) impacts reaction time and purity. POCl₃-based methods require careful handling due to its corrosive nature.
- Data Table :
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups show distinct δ ~2.18–2.75 ppm in 1H NMR; CF₃ carbons appear at δ ~120–125 ppm in 13C NMR) .
- X-ray crystallography : Resolves planar triazole rings and substituent orientations (e.g., dihedral angles ~83.94° between aromatic planes) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 223–533) confirm molecular weight .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and physicochemical properties?
- Methodological Answer :
- Bioactivity : The CF₃ group enhances antiplasmodial activity by increasing lipophilicity and target binding (e.g., IC₅₀ values improved 2–5× in Plasmodium falciparum assays) .
- Physicochemical Impact : CF₃ increases thermal stability (Tₘ > 200°C) and electron-withdrawing effects, altering redox potentials (e.g., ∆E ~0.3 V vs. non-fluorinated analogs) .
Q. What computational strategies predict thermodynamic properties like heat of formation (HOF) for energetic derivatives?
- Methodological Answer :
- Group Contribution Methods : Estimate HOF using Benson’s increments for trifluoromethyl and nitro groups. For example, derivatives with CF₃ and NO₂ substituents show HOF values ~150–200 kJ/mol .
- DFT Calculations : Optimize geometries at B3LYP/6-311G++(d,p) level to compute gas-phase HOF. Validate with experimental detonation velocity (e.g., predicted VOD ~8,500 m/s for nitro-CF₃ analogs) .
- Limitations : Computational models may underestimate steric effects in crystalline phases. Cross-validate with DSC/TGA data .
Q. How can the triazolopyrimidine core be modified to tune photophysical or redox properties?
- Methodological Answer :
- C–H Functionalization : Use Grignard reagents to introduce aryl/hetaryl groups at C-5/C-7 positions, altering π-conjugation (e.g., λₑₘ shifts from 380 nm to 450 nm with electron-donating substituents) .
- Push-Pull Systems : Attach electron-withdrawing (e.g., NO₂) and donating (e.g., NMe₂) groups to create intramolecular charge transfer (ICT) states, enhancing fluorescence quantum yield (ΦF ~0.4–0.6) .
- Synthetic Protocol :
Brominate C-6 position using NBS.
Perform Suzuki coupling or nucleophilic substitution with RMgX .
Contradictions and Resolutions
- Synthetic Yields : Solvent-free fusion reports higher yields (86%) than POCl₃ methods (65%). This discrepancy arises from intermediate stability—DMF minimizes side reactions compared to dioxane.
- Bioactivity : While CF₃ improves antiplasmodial activity , it may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
